Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-Phenylbutoxy)-1-hexanamine structure
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
N.o CAS:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957
Update Time:2025-06-07

6-(4-Phenylbutoxy)-1-hexanamine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Hexanamine, 6-(4-phenylbutoxy)-
    • 6-(4-Phenylbutoxy)-1-hexanamine
    • 6-(4-phenylbutoxy)hexan-1-amine
    • 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
    • D 2543
    • Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
    • Chave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N
    • SMILES: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P297920-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$ 221.00 2023-09-06
TRC
P297920-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$ 476.00 2023-09-06
TRC
P297920-500mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
500mg
$849.00 2023-05-17
TRC
P297920-1g
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
1g
$1522.00 2023-05-17
A2B Chem LLC
AX41003-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$333.00 2024-07-18
A2B Chem LLC
AX41003-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$577.00 2024-07-18

6-(4-Phenylbutoxy)-1-hexanamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, rt
Referência
Enzyme inhibitors and the use thereof in the treatment of disease
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
Referência
Enzyme inhibitors and the use thereof
, United States, , ,

Método de produção 4

Condições de reacção
Referência
Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists.
, United States, , ,

Método de produção 5

Condições de reacção
Referência
Phenethanolamine derivatives
, Belgium, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux
Referência
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
Referência
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 25 - 30 °C
Referência
An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities
Boodida, Sathyanarayana ; Gudla, Parandhama ; Maddula, Srinivasula Reddy, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide ,  Sodium azide Solvents: Dimethylformamide ;  80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Referência
Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
Referência
Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol
Nagia, A.; Praveen, P.; Kubey, A. K., Indian Journal of Chemistry, 1995, (1995), 629-31

Método de produção 11

Condições de reacção
Referência
Preparation of phenylethanolamines as drugs
, Germany, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm